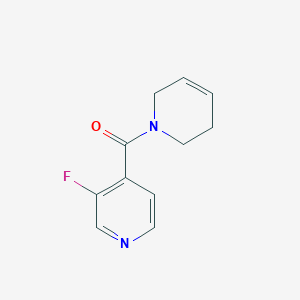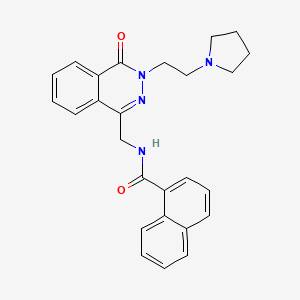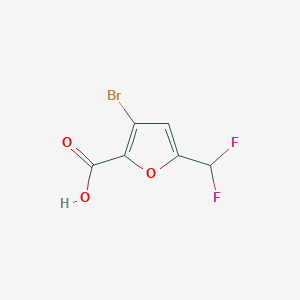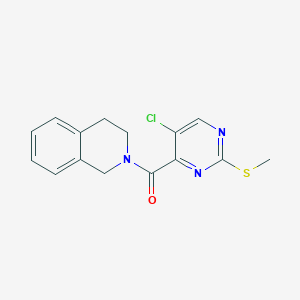![molecular formula C8H8ClF3N4O B2760874 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide CAS No. 303153-07-3](/img/structure/B2760874.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of similar compounds often involves halogenation, nitration, and other substitution reactions . For example, 2-chloro-5-(trifluoromethyl)pyridine can be synthesized from 2,5-dichloropyridine via a halogen exchange reaction .Molecular Structure Analysis
The molecular structure of similar compounds consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is attached to the pyridine ring .Chemical Reactions Analysis
Trifluoromethylated pyridines are often used as building blocks in organic synthesis . They can undergo various chemical reactions, including nucleophilic substitution, cross-coupling, and cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 2-chloro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a density of 1.524 g/mL .作用機序
Mode of Action
The exact mode of action of this compound is currently unknown. It is generally understood that compounds with similar structures interact with their targets by forming bonds and inducing changes in the target’s structure or function .
Biochemical Pathways
Compounds with similar structures are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physicochemical properties such as its density (1524 g/mL at 25 °C) and boiling point (50-55 °C/11 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds with similar structures are known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage conditions (under inert gas at 2-8°C) . Furthermore, the compound is classified as an irritant, indicating that it may have certain safety considerations in its action environment .
実験室実験の利点と制限
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is an important intermediate in the synthesis of many APIs, and is also used in the production of pesticides and herbicides. It has a wide range of applications in scientific research, and is relatively easy to synthesize. However, it is also highly toxic, and should be handled with extreme care in the laboratory.
将来の方向性
The use of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide in the synthesis of APIs and other compounds is likely to continue to grow in the future. In addition, further research is needed to explore the potential use of this compound in drug delivery systems, as well as its potential use in the synthesis of new pharmaceuticals. Additionally, further research is needed to explore the potential use of this compound in the production of pesticides and herbicides, as well as its potential use in the synthesis of new pesticides and herbicides. Finally, further research is needed to explore the potential use of this compound in the study of molecular structure and function.
合成法
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with trifluoromethyl hypochlorite in the presence of a base such as sodium hydroxide. This reaction produces this compound as the main product, along with some by-products.
科学的研究の応用
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is used in a wide range of scientific research applications, including the synthesis of APIs, the production of pesticides and herbicides, and the study of molecular structure and function. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals.
Safety and Hazards
特性
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMMJFMKICGPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)

![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)


![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)
